molecular formula C14H26N2O4 B1523626 1-(Tert-butoxycarbonyl)-4-tert-butylpiperazine-2-carboxylic acid CAS No. 894802-56-3

1-(Tert-butoxycarbonyl)-4-tert-butylpiperazine-2-carboxylic acid

Cat. No. B1523626
CAS RN: 894802-56-3
M. Wt: 286.37 g/mol
InChI Key: FUIROEIGZLLCSV-UHFFFAOYSA-N
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Description

The compound “1-(Tert-butoxycarbonyl)-4-tert-butylpiperazine-2-carboxylic acid” is a type of organic compound. The tert-butoxycarbonyl (Boc) group is one of the most commonly used protective groups for amino groups in peptide synthesis . It is also used for the protection of hydroxy groups .


Synthesis Analysis

The synthesis of this compound involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The molecular structure of this compound involves a tert-butoxycarbonyl (Boc) group attached to an amino group. This Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Chemical Reactions Analysis

The chemical reactions involving this compound primarily involve the addition and removal of the Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . Removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its purity, molecular formula, molecular weight, physical state, and appearance . It appears as a white to almost white powder or crystal .

Scientific Research Applications

Peptide Synthesis

1-(Tert-butoxycarbonyl)-4-tert-butylpiperazine-2-carboxylic acid: is widely used in peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a protective group for amino acids during the synthesis process. It is particularly valued for its stability under basic conditions and its inertness to various nucleophiles .

Mechanism of Action

Target of Action

It’s known that the tert-butoxycarbonyl (boc) group is commonly used in organic synthesis for the protection of amino groups .

Mode of Action

The compound interacts with its targets through the tert-butoxycarbonyl (Boc) group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .

Biochemical Pathways

The compound is involved in the biochemical pathway of amino group protection. The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .

Pharmacokinetics

The boc group’s stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis suggests that it may have good bioavailability .

Result of Action

The result of the compound’s action is the protection of the amino group during organic synthesis. This allows for chemoselectivity in subsequent chemical reactions . The Boc group can be selectively removed without affecting other functional groups in the molecule .

Action Environment

The action of 1-(Tert-butoxycarbonyl)-4-tert-butylpiperazine-2-carboxylic acid can be influenced by environmental factors such as temperature and pH. For example, the reactions for the deprotection of the Boc group take place under room temperature conditions . Additionally, the Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base .

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-13(2,3)15-7-8-16(10(9-15)11(17)18)12(19)20-14(4,5)6/h10H,7-9H2,1-6H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUIROEIGZLLCSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Tert-butoxycarbonyl)-4-tert-butylpiperazine-2-carboxylic acid
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1-(Tert-butoxycarbonyl)-4-tert-butylpiperazine-2-carboxylic acid
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1-(Tert-butoxycarbonyl)-4-tert-butylpiperazine-2-carboxylic acid
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1-(Tert-butoxycarbonyl)-4-tert-butylpiperazine-2-carboxylic acid
Reactant of Route 6
1-(Tert-butoxycarbonyl)-4-tert-butylpiperazine-2-carboxylic acid

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